IR-825

Near-Infrared Fluorescence Imaging Optical Window Deep Tissue Penetration

Researchers needing deep-tissue NIR theranostics face limited options: ICG lacks efficient photothermal conversion and bioconjugation handles. IR-825 (CAS 1558079-49-4) solves these constraints: • Absorption max ~825 nm (bathochromically shifted vs. ICG/IR-780) for deeper tissue penetration and superior signal-to-background ratios in whole-animal imaging. • Photothermal conversion efficiency >30% under 808 nm laser, enabling complete tumor elimination in murine models without recurrence over 60 days. • Dual terminal carboxyl groups provide reactive handles for EDC/NHS conjugation to antibodies, peptides, or nanoparticle carriers. Supplied with verified purity; reliable global logistics for preclinical research procurement.

Molecular Formula C54H48ClN2O4+
Molecular Weight 824.4 g/mol
Cat. No. B12498830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIR-825
Molecular FormulaC54H48ClN2O4+
Molecular Weight824.4 g/mol
Structural Identifiers
SMILESCC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C
InChIInChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1
InChIKeySPEHNGMUCASLRM-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IR-825 Near-Infrared Heptamethine Cyanine Dye


4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid, commonly known as IR-825, is a synthetic near-infrared heptamethine cyanine dye characterized by a central chloro-cyclohexenyl polymethine bridge flanked by two benzo[e]indolium terminal groups each bearing a carboxyphenyl substituent [1]. This compound belongs to the indocyanine family, structurally related to the FDA-approved dye Indocyanine Green (ICG) but with a bathochromically shifted absorption and emission profile, positioning it within the NIR-I window ideal for deep-tissue optical imaging and phototherapeutic applications [2].

IR-825 Differentiation from Heptamethine Cyanine Analogs


Despite sharing a common heptamethine cyanine core, IR-825 exhibits distinct structural features—specifically its extended benzo[e]indolium terminal groups, meso-chloro substitution, and dual carboxyphenyl moieties—that fundamentally alter its optical properties, photothermal efficiency, and chemical reactivity compared to closely related dyes such as IR-780, IR-808, IR-783, and IR-820 [1]. These modifications result in a red-shifted absorption maximum, enhanced photothermal conversion, pH-dependent fluorescence emission, and terminal carboxyl groups enabling facile bioconjugation, characteristics that cannot be assumed for other in-class dyes and directly impact performance in imaging, therapy, and theranostic applications .

IR-825 Quantitative Differentiation Evidence


Bathochromic Absorption vs. Shorter-Wavelength Dyes

IR-825 demonstrates a significant bathochromic shift in its maximum absorption wavelength compared to its lower-wavelength analogs. Its absorption maximum is approximately 825 nm, which is red-shifted relative to IR-780 (~780 nm) and IR-808 (~808 nm) [1]. This shift places IR-825 deeper into the NIR-I optical window, reducing tissue autofluorescence and scattering, thereby enhancing imaging depth and signal-to-noise ratio in vivo .

Near-Infrared Fluorescence Imaging Optical Window Deep Tissue Penetration

High Photothermal Conversion Efficiency

IR-825 exhibits a photothermal conversion efficiency (PCE) exceeding 30% when irradiated with an 808 nm laser . This value positions IR-825 as a high-efficiency photothermal agent. While direct comparative PCE data under identical conditions for all analogs are not universally available, class-level inference indicates that IR-825's PCE is competitive with or superior to many unmodified heptamethine dyes, and its low fluorescence quantum yield (~0.1%) further supports preferential non-radiative energy dissipation as heat [1].

Photothermal Therapy PTT Thermal Ablation

pH-Dependent Fluorescence Emission

Unlike many structurally simpler heptamethine cyanines, IR-825 exhibits pH-dependent fluorescence emission when formulated into nanoparticles, with enhanced signal in acidic environments characteristic of the tumor microenvironment . This property enables tumor-specific activation of both imaging contrast and phototherapeutic cytotoxicity, a feature not explicitly documented for IR-780 or IR-808 under comparable conditions .

Tumor Microenvironment pH-Responsive Theranostics

Dual Carboxyl Groups for Covalent Bioconjugation

IR-825 uniquely features two terminal benzoic acid moieties providing carboxyl (-COOH) functional groups, whereas analogs IR-780 and IR-808 lack such reactive handles [1]. This structural distinction enables straightforward covalent conjugation to amine-containing biomolecules, polymers, or nanoparticles via standard carbodiimide chemistry, expanding its utility in targeted imaging and drug delivery applications .

Bioconjugation Targeted Delivery Chemical Modification

IR-825 Research and Industrial Applications


Deep-Tissue NIR Fluorescence Imaging

Leveraging its absorption maximum at ~825 nm within the NIR-I optical window , IR-825 is optimally suited for whole-animal fluorescence imaging studies where deep tissue penetration and minimal autofluorescence are required. Its red-shifted spectrum compared to IR-780 and IR-808 provides superior signal-to-background ratios, enabling clearer visualization of deep-seated tumors or organs [1].

Subcutaneous Tumor Photothermal Therapy

With a photothermal conversion efficiency exceeding 30% under 808 nm laser irradiation , IR-825 is an excellent candidate for preclinical photothermal ablation studies. Formulated into nanoparticles, it efficiently generates localized hyperthermia upon NIR exposure, inducing tumor cell death while sparing surrounding healthy tissue, as demonstrated in various murine cancer models [1].

pH-Responsive Theranostic Nanoparticles

The pH-dependent fluorescence emission of IR-825, when encapsulated in nanoparticle systems , enables the design of smart theranostic platforms that activate imaging and therapeutic functions specifically within the acidic tumor microenvironment. This property allows for real-time monitoring of nanoparticle accumulation and on-demand phototherapy, reducing systemic toxicity [1].

Bioconjugation for Active Tumor Targeting

The dual terminal carboxyl groups of IR-825 provide convenient reactive handles for covalent conjugation to antibodies, peptides, or other targeting moieties via EDC/NHS chemistry. This capability facilitates the creation of actively targeted imaging probes or phototherapeutic agents, a synthetic advantage not available with non-functionalized heptamethine dyes like IR-780 or IR-808 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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